molecular formula C19H23N3O4 B5153941 N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline

N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline

Cat. No. B5153941
M. Wt: 357.4 g/mol
InChI Key: LZBRNZMKKKGKFE-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(1-pyrrolidinyl)aniline, commonly known as MNPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of anilines and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of MNPA is not yet fully understood. However, studies have suggested that MNPA interacts with lysosomes through a pH-dependent mechanism. MNPA gets protonated in acidic environments, such as lysosomes, which leads to its accumulation in these organelles. MNPA has also been found to exhibit fluorescence resonance energy transfer (FRET) upon binding to lysosomes, which can be used to monitor the changes in the lysosomal pH.
Biochemical and Physiological Effects:
MNPA has been found to exhibit a range of biochemical and physiological effects. Studies have suggested that MNPA can induce lysosomal membrane permeabilization, which leads to the release of lysosomal enzymes into the cytosol. MNPA has also been found to induce lysosomal swelling and rupture, which can lead to cell death. MNPA has been used to study the role of lysosomes in various cellular processes such as autophagy, apoptosis, and necrosis.

Advantages and Limitations for Lab Experiments

One of the significant advantages of MNPA is its high selectivity and sensitivity towards lysosomes. MNPA can be used as a tool to study the role of lysosomes in various cellular processes. MNPA can also be used as a fluorescent probe for imaging cellular structures. However, one of the limitations of MNPA is its potential toxicity towards cells. MNPA can induce lysosomal membrane permeabilization, which can lead to cell death. Therefore, caution should be exercised while using MNPA in lab experiments.

Future Directions

There are several future directions for the study of MNPA. One of the possible directions is the development of MNPA-based probes for imaging other cellular structures. MNPA can also be used as a tool to study the role of lysosomes in various diseases such as cancer and neurodegenerative disorders. The potential toxicity of MNPA towards cells can be further studied to develop safer probes for imaging cellular structures. The mechanism of action of MNPA can be further elucidated to understand its interactions with lysosomes.
Conclusion:
MNPA is a chemical compound that has been widely studied for its potential applications in scientific research. MNPA can be synthesized through a multi-step process and has been found to exhibit high selectivity and sensitivity towards lysosomes. MNPA can be used as a tool to study the role of lysosomes in various cellular processes and can also be used as a fluorescent probe for imaging cellular structures. The potential toxicity of MNPA towards cells should be considered while using it in lab experiments. There are several future directions for the study of MNPA, which can lead to the development of safer and more effective probes for imaging cellular structures and understanding the role of lysosomes in various diseases.

Synthesis Methods

The synthesis of MNPA can be achieved through a multi-step process. One of the commonly used methods involves the reaction of 4-methoxyphenol with epichlorohydrin to form 2-(4-methoxyphenoxy)ethyl chloride. This intermediate is then reacted with 2-nitro-5-(1-pyrrolidinyl)aniline in the presence of a base to yield MNPA. The purity and yield of MNPA can be improved through various purification techniques such as column chromatography.

Scientific Research Applications

MNPA has been studied for its potential applications in various fields of scientific research. One of the significant applications of MNPA is its use as a fluorescent probe for imaging cellular structures. MNPA has been found to exhibit high selectivity and sensitivity towards lysosomes, which are organelles involved in the degradation of cellular waste. MNPA can also be used as a tool to study the role of lysosomes in various cellular processes such as autophagy and apoptosis.

properties

IUPAC Name

N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-pyrrolidin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-25-16-5-7-17(8-6-16)26-13-10-20-18-14-15(21-11-2-3-12-21)4-9-19(18)22(23)24/h4-9,14,20H,2-3,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBRNZMKKKGKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCNC2=C(C=CC(=C2)N3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methoxyphenoxy)ethyl]-2-nitro-5-(pyrrolidin-1-yl)aniline

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